molecular formula C11H18O3 B11899868 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal

Cat. No.: B11899868
M. Wt: 198.26 g/mol
InChI Key: LSBOVNVKVAROCY-UHFFFAOYSA-N
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Description

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is characterized by its unique spirocyclic structure, which includes a nonane ring fused with an ethylene glycol acetal moiety

Preparation Methods

The synthesis of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal typically involves the reaction of 1-Hydroxyspiro[3.5]nonan-7-one with ethylene glycol under acidic conditions to form the acetal. The reaction conditions often include the use of a catalytic amount of acid, such as p-toluenesulfonic acid, and the removal of water to drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can be compared with other spirocyclic compounds, such as:

    1-Hydroxyspiro[3.5]nonan-7-one: Lacks the ethylene glycol acetal moiety, making it less versatile in certain synthetic applications.

    Spiro[3.5]nonane-7,9-dione: Contains a diketone structure, which may have different reactivity and applications compared to the acetal compound.

    1,1’-Spirobiindane: A different spirocyclic structure with unique properties and applications in organic synthesis and material science.

The uniqueness of 1-Hydroxyspiro[3

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

8,11-dioxadispiro[3.2.47.24]tridecan-3-ol

InChI

InChI=1S/C11H18O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h9,12H,1-8H2

InChI Key

LSBOVNVKVAROCY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1O)CCC3(CC2)OCCO3

Origin of Product

United States

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